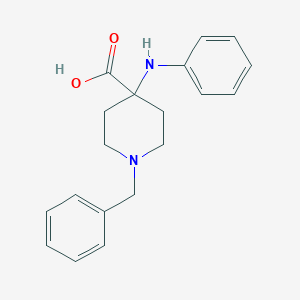

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-anilino-1-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSCBWDAVTYIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234187 | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85098-64-2 | |

| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85098-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85098-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4386XQ54S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics. This document details its chemical structure, physicochemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical Structure and Identifiers

This compound is a derivative of piperidine featuring a benzyl group at the 1-position, and both a phenylamino and a carboxylic acid group at the 4-position.

DOT Script for Chemical Structure:

Chemical Structure of this compound

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C19H22N2O2 | PubChem[1][2] |

| Molecular Weight | 310.4 g/mol | PubChem[1][2] |

| CAS Number | 85098-64-2 | Scimplify[3] |

| Canonical SMILES | C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 | Scimplify[3] |

| InChI Key | YFSCBWDAVTYIMM-UHFFFAOYSA-N | Scimplify[3] |

| XLogP3 (Predicted) | 1.1 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis Pathway

This compound is primarily synthesized via a two-step process starting from 1-benzyl-4-piperidone. The first step is a Strecker reaction to form 1-benzyl-4-cyano-4-anilinopiperidine, which is then hydrolyzed to the final carboxylic acid product. This compound serves as a crucial precursor in the multi-step synthesis of the potent opioid analgesic, remifentanil.

DOT Script for Synthesis Pathway:

Synthesis Pathway of this compound

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific and patent literature.

Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine (Strecker Reaction)

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Glacial acetic acid

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of 1-benzyl-4-piperidone and aniline in dichloromethane, add potassium cyanide.

-

Cool the mixture in an ice bath.

-

Slowly add glacial acetic acid to the cooled mixture while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-anilinopiperidine.

-

The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of 1-Benzyl-4-cyano-4-anilinopiperidine to this compound

Materials:

-

1-Benzyl-4-cyano-4-anilinopiperidine

-

Concentrated sulfuric acid or concentrated hydrochloric acid

-

Water

-

Aqueous ammonia or sodium hydroxide solution

Procedure:

-

Carefully add 1-benzyl-4-cyano-4-anilinopiperidine to an excess of cold, concentrated sulfuric acid or hydrochloric acid with stirring.

-

Heat the mixture to reflux and maintain for several hours (typically 10-20 hours). The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated base (e.g., aqueous ammonia or sodium hydroxide) until the pH is in the range of 4-9, while keeping the temperature low with an ice bath.

-

The precipitated solid is collected by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

Role in Drug Development

This compound is a critical intermediate in the synthesis of remifentanil, a potent, short-acting synthetic opioid analgesic agent. The structural core of this intermediate provides the necessary piperidine ring and the 4-anilino moiety, which are essential for the pharmacological activity of remifentanil. The carboxylic acid group serves as a handle for further chemical modifications to introduce the methyl ester and the propionyl group, leading to the final active pharmaceutical ingredient.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

It is imperative to handle this compound in a controlled laboratory setting, following all appropriate safety protocols.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult with a qualified professional for specific guidance.

References

Physical and chemical properties of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is a substituted piperidine derivative. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor in the preparation of potent analgesics like remifentanil and other fentanyl analogs.[1][2] Its rigid structure and the presence of multiple functional groups—a carboxylic acid, a tertiary amine, and a secondary amine—make it a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and graphical representations of key chemical workflows.

Physical and Chemical Properties

The properties of this compound and its common dihydrochloride salt are summarized below. Data is compiled from various chemical databases and literature sources.

Core Compound Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-anilino-1-benzylpiperidine-4-carboxylic acid | [3] |

| Synonyms | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid, NSC 73748 | [3][4] |

| CAS Number | 85098-64-2 | [3][4] |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [3][5] |

| Molecular Weight | 310.4 g/mol | [3] |

| Canonical SMILES | C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 | [5] |

| InChI Key | YFSCBWDAVTYIMM-UHFFFAOYSA-N | [5] |

Computed Physicochemical Data

| Property | Value | Source(s) |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 310.168127949 Da | [3] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

| Heavy Atom Count | 23 | [3] |

| Complexity | 379 | [3] |

Dihydrochloride Salt Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-anilino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride | [6] |

| CAS Number | 61379-86-0 | [6] |

| Molecular Formula | C₁₉H₂₄Cl₂N₂O₂ | [6] |

| Molecular Weight | 383.3 g/mol | [6] |

| Exact Mass | 382.1214834 Da | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical literature.

Synthesis of this compound

The synthesis is a multi-step process commencing from 1-benzyl-4-piperidone. The pathway involves a Strecker-type reaction to form an α-aminonitrile, followed by hydrolysis of the nitrile group to a carboxamide, and finally to the desired carboxylic acid.[1][2]

Step 1: Synthesis of 1-Benzyl-4-cyano-4-(phenylamino)piperidine

-

Reaction Setup: In a well-ventilated fume hood, charge a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 1-benzyl-4-piperidone (50.0 g, 0.264 mol).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. To the dropping funnel, add a freshly prepared solution of potassium cyanide (19.0 g, 0.292 mol) in 50 mL of water.

-

Aniline Addition: Separately, prepare a solution of aniline (24.6 g, 0.264 mol) in 100 mL of methanol. Add this aniline solution to the stirred piperidone at 0-5 °C.

-

Cyanide Addition: Add the aqueous potassium cyanide solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours.

-

Work-up: Pour the reaction mixture into 500 mL of ice-water. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield the crude α-aminonitrile intermediate.

Step 2: Hydrolysis to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

-

Reaction Setup: Place the crude 1-benzyl-4-cyano-4-(phenylamino)piperidine from the previous step into a 1 L flask.

-

Acid Addition: Add 300 mL of 85% sulfuric acid slowly while cooling the flask in an ice bath to manage the exotherm.

-

Reaction: Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 20 °C.

-

Isolation: The carboxamide product will precipitate. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain the crude carboxamide.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Suspend the crude carboxamide from Step 2 in 400 mL of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-20 hours.[2]

-

Crystallization: Cool the reaction mixture to 0-5 °C and let it stand for 24-48 hours to allow for crystallization of the product as its hydrochloride salt.[1][2]

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

-

Purification: To obtain the free carboxylic acid, the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point (approximately pH 4-5) using a base like sodium hydroxide, causing the zwitterionic product to precipitate. Filter, wash with cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[4]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[4]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Phosphoric Acid

-

Solvent B: Acetonitrile (MeCN)

-

-

Gradient: A linear gradient from 20% B to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the multi-step synthesis of this compound.

Caption: A workflow diagram for the synthesis of the target compound.

General Analytical Workflow

This diagram outlines a typical workflow for the analysis and characterization of a synthesized chemical compound.

Caption: A general workflow for chemical analysis and characterization.

References

- 1. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 3. This compound | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 6. This compound dihydrochloride | C19H24Cl2N2O2 | CID 3017255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid from 1-benzyl-4-piperidone

An In-depth Examination of the Synthetic Pathway from 1-Benzyl-4-piperidone

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The primary synthetic route detailed herein commences with the readily available starting material, 1-benzyl-4-piperidone, and proceeds through a modified Strecker synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Strategy: The Strecker Synthesis

The conversion of 1-benzyl-4-piperidone to this compound is efficiently achieved via a two-step process rooted in the classical Strecker amino acid synthesis.[1] This methodology involves the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding α-amino acid.

The overall synthetic transformation is as follows:

Figure 1: Overall synthetic scheme for the preparation of this compound.

The first step involves a one-pot, three-component reaction between 1-benzyl-4-piperidone, aniline, and a cyanide source, typically potassium cyanide, in an acidic medium to yield 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile. The subsequent step focuses on the hydrolysis of the nitrile functional group to a carboxylic acid. This is often accomplished in a two-stage process involving initial treatment with concentrated sulfuric acid to form the corresponding amide, followed by vigorous hydrolysis with concentrated hydrochloric acid to yield the final product.[2]

Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This procedure details the formation of the α-aminonitrile intermediate.

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and placed in an ice bath, combine 1-benzyl-4-piperidone (18.0 mL, 97 mmol), aniline (10.0 mL, 107 mmol), and glacial acetic acid (21.6 mL).

-

In a separate beaker, prepare a solution of potassium cyanide (7.30 g, 112 mmol) in water (21.6 mL).

-

Slowly add the potassium cyanide solution to the stirred mixture in the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 18-24 hours.

-

Upon completion, the reaction mixture will contain the desired product, which can be isolated and purified by standard laboratory techniques such as extraction and crystallization.

Hydrolysis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This two-stage procedure describes the conversion of the aminonitrile to the final carboxylic acid.

Stage 1: Formation of 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

-

To the crude 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, add 70-90% sulfuric acid.

-

Stir the mixture at a temperature of 20-50°C for 50-90 hours.

-

After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the solution to a pH of 4-9 using concentrated ammonia water while maintaining the temperature between 0-10°C.

-

The resulting precipitate, 1-benzyl-4-(phenylamino)piperidine-4-carboxamide, is collected by filtration and washed with water.

Stage 2: Formation of this compound

-

Add the isolated 1-benzyl-4-(phenylamino)piperidine-4-carboxamide to concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 10-20 hours.

-

After cooling the reaction mixture to 0-30°C, allow it to stand for 24-54 hours to facilitate crystallization.

-

Collect the crystalline product by suction filtration, wash with water, and dry to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |

| 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | C₁₉H₂₁N₃ | 291.39 | ~80-90% | |

| This compound | C₁₉H₂₂N₂O₂ | 310.40 | ~77% (overall) | [2] |

Characterization Data

The structural identity and purity of the final product, this compound, can be confirmed by various analytical techniques.

| Property | Data |

| CAS Number | 85098-64-2 |

| Molecular Formula | C₁₉H₂₂N₂O₂ |

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 4-anilino-1-benzylpiperidine-4-carboxylic acid |

| Appearance | White crystalline solid |

| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons of the benzyl and phenyl groups, as well as the aliphatic protons of the piperidine ring. |

| ¹³C NMR | The spectrum would display resonances for the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 4-position of the piperidine ring, and the various aromatic and aliphatic carbons. |

| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the decision-making process.

Figure 2: A detailed workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all laboratory safety protocols when handling the reagents mentioned, particularly potassium cyanide and concentrated acids.

References

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

IUPAC Name: 4-anilino-1-benzylpiperidine-4-carboxylic acid

CAS Number: 85098-64-2

Molecular Formula: C₁₉H₂₂N₂O₂

Molecular Weight: 310.4 g/mol [1]

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, with the IUPAC name 4-anilino-1-benzylpiperidine-4-carboxylic acid, is a pivotal synthetic intermediate in the field of medicinal chemistry.[2] Its significance lies primarily in its role as a precursor for the synthesis of highly potent synthetic opioids, most notably fentanyl and its analogs such as carfentanil and remifentanil.[2][3] These compounds are powerful agonists of the μ-opioid receptor and are widely used in clinical settings for anesthesia and analgesia.[4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the biological context of this important chemical entity, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key computed physicochemical properties of 4-anilino-1-benzylpiperidine-4-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 310.4 g/mol | [1] |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 310.168127949 Da | [1] |

| Monoisotopic Mass | 310.168127949 Da | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Heavy Atom Count | 23 | [1] |

| Complexity | 379 | [1] |

Synthesis

The synthesis of 4-anilino-1-benzylpiperidine-4-carboxylic acid is a multi-step process that typically begins with 1-benzyl-4-piperidone. A common synthetic route involves a Strecker reaction followed by hydrolysis.

Experimental Protocol: Multi-step Synthesis from 1-Benzyl-4-piperidone

This protocol describes a common method for the preparation of 4-anilino-1-benzylpiperidine-4-carboxylic acid.[5]

Step 1: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

-

In a reaction vessel, 1-benzyl-4-piperidone is cooled to a temperature between 0 and 15°C.

-

A methanol solution containing hydrocyanic acid (10-20% by mass) is added under base catalysis.

-

The reaction mixture is then heated to reflux.

-

Aniline is added dropwise to the refluxing solution.

-

After the reaction is complete, the mixture is cooled to below 5°C.

-

Glacial acetic acid is added to induce crystallization.

-

The solid product, 1-benzyl-4-cyano-4-anilinopiperidine, is collected by filtration.

Step 2: Hydrolysis of the Nitrile to an Amide

-

The 1-benzyl-4-cyano-4-anilinopiperidine obtained in the previous step is added to a 70-90% sulfuric acid solution.

-

The mixture is stirred at a temperature of 20-50°C for 50-90 hours.

-

The reaction solution is then poured into a crushed ice solution.

-

The pH of the solution is adjusted to 4-9 using concentrated ammonia water at a temperature of 0-10°C to induce crystallization.

-

The resulting white powder, 1-benzyl-4-carbamoyl-4-anilinopiperidine, is collected by filtration and washed.

Step 3: Hydrolysis of the Amide to the Carboxylic Acid

-

The 1-benzyl-4-carbamoyl-4-anilinopiperidine is added to concentrated hydrochloric acid.

-

The mixture is heated to boiling and refluxed for 10-20 hours.

-

After the reaction is complete, the solution is cooled to 0-30°C and allowed to stand for 24-54 hours for crystallization.

-

The final product, 4-anilino-1-benzylpiperidine-4-carboxylic acid, is obtained by suction filtration, washing with water, and drying.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of the target compound.

Biological Context and Significance

While direct biological activity data for 4-anilino-1-benzylpiperidine-4-carboxylic acid is not extensively reported in public literature, its profound importance is established through its role as a key precursor to a class of potent synthetic opioids that are agonists of the μ-opioid receptor.

Role as a Precursor to Fentanyl Analogs

This carboxylic acid is a critical building block for the synthesis of fentanyl and its highly potent analogs. For instance, it is an intermediate in the production of remifentanil, a potent and short-acting narcotic analgesic.[2] The general synthetic strategy involves the conversion of the carboxylic acid group to a methyl ester, followed by further chemical modifications to yield the final active pharmaceutical ingredient.

The μ-Opioid Receptor Signaling Pathway

The derivatives of 4-anilino-1-benzylpiperidine-4-carboxylic acid exert their potent analgesic effects by acting as agonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).[4][6]

Mechanism of Action:

-

Agonist Binding: Fentanyl or its analogs bind to the μ-opioid receptor on the neuronal cell membrane.

-

GPCR Activation: This binding induces a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (specifically of the Gαi/o type).[6]

-

G-protein Dissociation: The activated G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Downstream Effects:

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

The Gβγ dimer can directly interact with and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

-

Neuronal Inhibition: The combined effect of reduced cAMP, neuronal hyperpolarization, and decreased calcium influx is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as substance P, GABA, and glutamate, which are involved in the transmission of pain signals.

References

- 1. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, a key intermediate in the synthesis of potent analgesics. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in pharmaceutical development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C19H22N2O2.[1] Its structure, featuring a piperidine core with benzyl and phenylamino substituents, makes it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Weight | 310.4 g/mol | [1] |

| Molecular Formula | C19H22N2O2 | [1] |

| IUPAC Name | 4-anilino-1-benzylpiperidine-4-carboxylic acid | [1] |

| CAS Number | 85098-64-2 | [1][2] |

| Canonical SMILES | C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 | [2] |

A dihydrochloride form of this compound also exists, with a molecular weight of 383.313 g/mol .[3][4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of several fentanyl analogs.[5][6] The following is a generalized protocol based on established chemical literature.

Materials:

-

1-Benzyl-4-piperidone

-

Aniline

-

Acetone cyanohydrin

-

Sulfuric acid

-

Sodium hydroxide

-

Toluene

-

Ethanol

Procedure:

-

Formation of the α-aminonitrile: 1-Benzyl-4-piperidone is reacted with aniline and acetone cyanohydrin in a suitable solvent, such as toluene. This reaction forms the intermediate 1-benzyl-4-phenylamino-4-cyanopiperidine.

-

Hydrolysis of the nitrile: The α-aminonitrile is then subjected to acidic hydrolysis, typically using a strong acid like sulfuric acid. This step converts the cyano group into a carboxylic acid group.

-

Neutralization and precipitation: The reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the desired product, this compound.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity final product.

This synthetic route is a common approach for preparing 4-amino-4-carboxypiperidine derivatives, which are valuable intermediates in drug discovery.[7]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a streamlined workflow, from starting materials to the final, purified compound.

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway in Drug Action

As a precursor to potent opioid analgesics like Remifentanil, this compound plays a critical role in the development of drugs that target the central nervous system. The final products derived from this intermediate typically act on opioid receptors to produce their analgesic effects.

Caption: Opioid receptor signaling pathway leading to analgesia.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation and application of this compound in the pharmaceutical sciences.

References

- 1. This compound | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound dihydrochloride | C19H24Cl2N2O2 | CID 3017255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

- 6. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid (CAS Number: 85098-64-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid (CAS No. 85098-64-2). This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity

The compound identified by CAS number 85098-64-2 is a piperidine derivative.[1] Its core structure consists of a piperidine ring substituted with a phenylamino and a benzyl group, in addition to a carboxylic acid moiety.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 85098-64-2 |

| IUPAC Name | 4-anilino-1-benzylpiperidine-4-carboxylic acid |

| Molecular Formula | C₁₉H₂₂N₂O₂ |

| Synonyms | 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid, 4-Anilino-1-benzylpiperidine-4-carboxylic acid, NSC 73748 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis for critical applications.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 310.39 g/mol | [2] |

| Appearance | Reported as a solid, grey solid, or pale yellow powder. | |

| Melting Point | 243-245 °C | [2] |

| Boiling Point | 403.1 ± 45.0 °C (Predicted) | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | |

| pKa (Acid Dissociation Constant) | 7.46 ± 0.20 (Predicted) | [1] |

Hazard Identification and Safety

Understanding the hazards associated with a chemical is paramount for safe handling and use in a laboratory setting. This compound presents several hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Pictograms:

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Ensure adequate ventilation to minimize dust and aerosol formation.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action for 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid. Further research is required to elucidate its biological activity and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by qualified personnel in accordance with established safety protocols and regulations. The physicochemical properties listed as "predicted" should be experimentally verified for any critical applications.

References

An In-Depth Technical Guide to the Strecker Synthesis of 4-Aminopiperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Strecker synthesis for preparing 4-aminopiperidine-4-carboxylic acid derivatives. These compounds are valuable building blocks in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents quantitative data for the synthesis of related compounds.

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multi-component reaction for the synthesis of α-amino acids.[1] The reaction typically involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2] For the synthesis of α,α-disubstituted amino acids, such as 4-aminopiperidine-4-carboxylic acid, a ketone is used as the starting material.[3]

The 4-aminopiperidine-4-carboxylic acid scaffold is a key structural motif in a variety of biologically active molecules and is of significant interest in drug discovery.[4] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Reaction Mechanism

The Strecker synthesis of 4-aminopiperidine-4-carboxylic acid from a protected 4-piperidone derivative proceeds in two main stages:

Stage 1: Formation of the α-Aminonitrile

-

Imine Formation: The reaction is initiated by the reaction of the ketone (an N-protected 4-piperidone) with ammonia to form an imine intermediate. This step is often catalyzed by a weak acid.[3]

-

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then attacks the electrophilic carbon of the imine, forming a stable α-aminonitrile.[1]

Stage 2: Hydrolysis of the α-Aminonitrile

The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base.[2]

Below is a diagram illustrating the general mechanism of the Strecker synthesis starting from a ketone.

Caption: General reaction mechanism of the Strecker synthesis for 4-aminopiperidine-4-carboxylic acid.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related compounds and can be modified for specific 4-aminopiperidine-4-carboxylic acid derivatives.

Synthesis of N-Boc-4-piperidone (Starting Material)

A common starting material for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives is N-Boc-4-piperidone. Its synthesis from 4-piperidone hydrochloride is a necessary preliminary step.

Protocol:

-

To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., a mixture of water and dioxane), add a base such as sodium hydroxide to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-piperidone.

-

The product can be purified by column chromatography on silica gel if necessary.

Strecker Synthesis: Formation of 1-Boc-4-amino-4-cyanopiperidine

This protocol describes the one-pot synthesis of the α-aminonitrile intermediate from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Methanol or Ethanol

Procedure:

-

In a well-ventilated fume hood, dissolve N-Boc-4-piperidone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonium chloride in aqueous ammonia to the flask.

-

Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for imine formation.

-

In a separate flask, prepare a solution of potassium cyanide in water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the potassium cyanide solution to the reaction mixture.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 24-48 hours). Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-Boc-4-amino-4-cyanopiperidine can be purified by column chromatography or recrystallization.

Hydrolysis of 1-Boc-4-amino-4-cyanopiperidine to 1-Boc-4-aminopiperidine-4-carboxylic Acid

This protocol outlines the hydrolysis of the α-aminonitrile to the final amino acid product.

Materials:

-

1-Boc-4-amino-4-cyanopiperidine

-

Concentrated hydrochloric acid (HCl) or a solution of sodium hydroxide (NaOH)

-

Water

Acid Hydrolysis Procedure:

-

Suspend the 1-Boc-4-amino-4-cyanopiperidine in a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Base Hydrolysis Procedure:

-

Suspend the 1-Boc-4-amino-4-cyanopiperidine in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours.

-

After completion, cool the reaction mixture.

-

Acidify the solution with a strong acid (e.g., HCl) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes yields for Strecker-type reactions and related syntheses of 4-aminopiperidine derivatives reported in the literature. It is important to note that reaction conditions can significantly impact yields.

| Starting Material | Amine/Ammonia Source | Cyanide Source | Product | Yield (%) | Reference |

| 1-(2-phenylethyl)-4-piperidone | Aniline | KCN | 4-Anilido-4-cyano-1-(2-phenylethyl)piperidine | Low (not specified) | [5] |

| 4-Piperidone monohydrate hydrochloride | Ammonium carbonate | KCN | Piperidine-4-spiro-5'-hydantoin | 64-68 | Organic Syntheses Procedure |

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride (reductive amination) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Not specified | Fentanyl Synthesis Using N-BOC-4-Piperidinone |

| 1-Benzyl-4-piperidone | Various primary amines | Sodium triacetoxyborohydride (reductive amination) | N-substituted-1-benzylpiperidin-4-amine | 71-78 | [6] |

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and potential application of 4-aminopiperidine-4-carboxylic acid derivatives in drug discovery is depicted below.

Caption: A simplified workflow from synthesis to potential drug candidate.

Derivatives of 4-aminopiperidine-4-carboxylic acid have been investigated as modulators of various biological targets. For example, they can be incorporated into peptides or used as scaffolds to target G-protein coupled receptors (GPCRs) or ion channels. The specific signaling pathway will depend on the therapeutic target being pursued.

Conclusion

The Strecker synthesis provides a reliable and versatile method for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. By carefully selecting the N-protecting group on the starting 4-piperidone and optimizing the reaction conditions for both the aminonitrile formation and subsequent hydrolysis, researchers can efficiently access a wide range of these valuable building blocks for drug discovery and development. The protocols and data presented in this guide serve as a foundation for the practical application of this important synthetic transformation.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

A Technical Guide to the Key Intermediates in Remifentanil Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways to remifentanil, a potent, short-acting synthetic opioid. The synthesis of this complex molecule relies on the careful construction of key chemical intermediates. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols for the formation of crucial intermediates, and quantitative data to inform process development and optimization.

Core Synthetic Strategies and Key Intermediates

The synthesis of remifentanil typically originates from piperidine-based starting materials. Two major strategies are prominently described in the literature: one beginning with a protected piperidone and proceeding through a series of functional group transformations, and another employing a Strecker-type reaction to introduce the α-amino nitrile functionality. A third, more recent approach utilizes an unprotected piperidine derivative, offering a potentially more streamlined process.

The pivotal intermediates in these syntheses include:

-

1-Benzyl-4-piperidone: A common starting material that allows for the initial construction of the core piperidine ring structure.

-

Methyl 3-(4-oxopiperidin-1-yl)propanoate: An early-stage intermediate where the propanoate side chain has been introduced.

-

α-Amino Nitrile Intermediates: Formed via Strecker-type reactions, these are crucial for establishing the 4-anilino-4-carboxypiperidine core. An example is 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile.[1]

-

Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate: The immediate precursor to remifentanil, lacking only the N-alkylation with the methyl propionate group.

-

4-(Phenylamino)-4-piperidinecarboxylic acid derivatives: Key intermediates in routes that build the molecule in a different order.

The choice of synthetic route often depends on factors such as starting material availability, scalability, and desired purity profile of the final active pharmaceutical ingredient (API).

Synthetic Pathways and Logical Flow

The following diagrams illustrate the logical progression of the key synthetic routes to remifentanil.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of remifentanil intermediates.

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| 1-Benzyl-4-piperidone | 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | Aniline, KCN, Acetic Acid | 4 h | Reflux | ~90% | [2] |

| 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Methanolic HCl | 18 h | Room Temp. | 40-45% (3 steps) | [2][3] |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate | Propionyl Chloride | 3 h | Reflux | 70-80% | [2][3] |

| Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate | Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate | H₂, Pd/C | - | - | Quantitative | [2] |

| Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate | Remifentanil | Methyl Acrylate | 16 h | 70 °C | - | [2] |

| 4-Piperidone Hydrate HCl | Methyl 3-(4-oxopiperidin-1-yl)propanoate | Methyl Acrylate, K₂CO₃ | 4 h | Room Temp. | 88% | [4] |

| Methyl 3-(4-oxopiperidin-1-yl)propanoate | Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate | Aniline, NaCN | - | - | 45% | [4] |

| Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate | Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate | Propionyl Chloride | - | - | 99% (crude) | [4] |

| Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate | Remifentanil Hydrochloride | Methanolic HCl | 24 h | Room Temp. | 62% | [5] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of key remifentanil intermediates.

Protocol 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This protocol follows the initial step of a common synthetic route starting from 1-benzyl-4-piperidone.[2]

-

Materials:

-

1-Benzyl-4-piperidone (0.132 mol)

-

Potassium cyanide (0.180 mol)

-

Aniline (0.180 mol)

-

Isopropanol (180 mL)

-

Acetic acid (25 mL)

-

Concentrated ammonium hydroxide

-

Chloroform

-

Brine

-

-

Procedure:

-

In a suitable reaction vessel, cool a mixture of 1-benzyl-4-piperidone, potassium cyanide, and aniline in isopropanol in an ice bath.

-

Add acetic acid dropwise to the mixture.

-

Heat the solution at reflux for 4 hours.

-

Allow the mixture to cool to room temperature and pour it over a mixture of ice and concentrated ammonium hydroxide.

-

Extract the aqueous solution three times with chloroform.

-

Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Protocol 2: Synthesis of Methyl 1-benzyl-4-(N-phenylpropanamido)piperidine-4-carboxylate

This procedure outlines the acylation of the anilino-ester intermediate.[2][3]

-

Materials:

-

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (25 mmol)

-

Dichloroethane (50 mL)

-

Propionyl chloride (75 mmol)

-

Triethylamine (25 mmol)

-

25% Potassium carbonate solution

-

-

Procedure:

-

To a flask equipped with a reflux condenser, add the anilino-ester and dichloroethane.

-

Add propionyl chloride to the solution.

-

Heat the mixture to reflux and stir for 3 hours.

-

Gradually add triethylamine and continue refluxing for an additional hour.

-

Pour the reaction mixture into a 25% potassium carbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry, filter, and concentrate to obtain the product.

-

Protocol 3: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate

This protocol describes the initial N-alkylation of 4-piperidone.[4]

-

Materials:

-

4-Piperidone hydrate hydrochloride (0.81 mol)

-

Methyl acrylate (1.07 mol)

-

Methanol (800 mL)

-

Potassium carbonate (1.22 mol)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a suspension of 4-piperidone hydrate hydrochloride and methyl acrylate in methanol, add potassium carbonate at room temperature.

-

Stir the suspension at room temperature for 4 hours.

-

Filter the suspension and concentrate the filtrate to a residue.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Separate the layers and extract the aqueous layer again with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the product as an oil that solidifies on standing.

-

Protocol 4: Final Step - Synthesis of Remifentanil via Michael Addition

This procedure details the final N-alkylation to form remifentanil.[2]

-

Materials:

-

Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate (free amine)

-

Acetonitrile

-

Methyl acrylate

-

-

Procedure:

-

Dissolve the free amine of Methyl 4-(N-phenylpropanamido)piperidine-4-carboxylate in acetonitrile.

-

Add methyl acrylate to the solution.

-

Heat the solution under a nitrogen atmosphere in a 70 °C oil bath for 16 hours.

-

Remove the volatiles under reduced pressure to yield crude remifentanil.

-

The product can be further purified by flash chromatography.

-

Conclusion

The synthesis of remifentanil is a multi-step process that relies on the precise formation of key intermediates. The routes described herein, starting from either protected or unprotected piperidone derivatives, offer viable pathways to this important analgesic. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the optimization and scaling of remifentanil synthesis. Careful control of reaction conditions and purification of intermediates are paramount to achieving a high-purity final product.

References

The Multifaceted Biological Activities of Substituted Piperidine-4-Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its derivatives, substituted piperidine-4-carboxylic acids have emerged as a particularly versatile class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, pharmacological actions, and structure-activity relationships of these compounds, with a focus on their antimicrobial, central nervous system (CNS), and metabolic effects.

Data Presentation: A Comparative Overview of Biological Activities

The biological activities of substituted piperidine-4-carboxylic acids are diverse, with modifications to the piperidine ring and the carboxylic acid moiety leading to significant changes in potency and selectivity. The following tables summarize key quantitative data from various studies, providing a comparative landscape of their therapeutic potential.

Table 1: Antimicrobial and Anti-mycobacterial Activity

| Compound ID/Description | Target Organism | Assay | Activity (MIC/IC50) | Reference |

| Piperidine-4-carboxamides (general) | Mycobacterium abscessus | Whole-cell growth inhibition | - | [1] |

| MMV688844 (844) | Mycobacterium abscessus | Whole-cell growth inhibition | MIC: 12.5 µM | [1] |

| 844-TFM | Mycobacterium abscessus | Whole-cell growth inhibition | MIC: 1.5 µM | [1] |

| 844-TFM | M. abscessus DNA gyrase | Supercoiling inhibition | IC50: 1.5 µM | [1] |

| 5l | Mycobacterium abscessus | Whole-cell growth inhibition | MIC: 0.6 µM | [1] |

| 5r | Mycobacterium abscessus | Whole-cell growth inhibition | MIC: 0.4 µM | [1] |

| 2,6-diaryl-3-methyl-4-piperidones (general) | Staphylococcus aureus, E. coli, Bacillus subtilis | Disc diffusion | Good activity | [2] |

| Benzoyl and sulphonyl derivatives of Piperidine-4-carboxamide | Gram-positive and Gram-negative bacteria | Disc diffusion | - | [3] |

Table 2: GABA Uptake Inhibition

| Compound ID/Description | Target | Assay | Activity (pIC50/IC50) | Reference |

| NNC-711 | human GAT-1 | GABA uptake | IC50: 0.04 µM | |

| Tiagabine | human GAT-1 | GABA uptake | IC50: 0.07 µM | |

| 2RS,4RS-39c | mGAT4 | GABA uptake | pIC50: 5.36 | [4][5] |

| 50a | mGAT2 | GABA uptake | pIC50: 5.43 | [4][5] |

| 56a | mGAT4 | GABA uptake | pIC50: 5.04 | [4][5] |

| (S)-SNAP-5114 | mGAT4 | GABA uptake | - | [4][5] |

| (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid | Neuronal GABA uptake | In vitro uptake | Weak inhibitor | [6] |

| (3RS,5SR)-5-acetamidopiperidine-3-carboxylic acid | Neuronal GABA uptake | In vitro uptake | Weak inhibitor | [6] |

Table 3: NMDA Receptor Antagonism

| Compound ID/Description | Target | Assay | Activity (IC50/Ki) | Reference |

| LY233053 (15) | NMDA Receptor | [3H]CGS-19755 binding | IC50: 107 ± 7 nM | [7] |

| LY233053 (15) | NMDA-induced response | Cortical-wedge preparation | IC50: 4.2 ± 0.4 µM | [7] |

| (-)-1 (LY235723) | NMDA Receptor | [3H]CGS 19755 binding | IC50: 67 ± 6 nM | [8] |

| (-)-1 (LY235723) | NMDA-induced response | Cortical slice preparation | IC50: 1.9 ± 0.24 µM | [8] |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid (1) | NMDA Receptor | Binding affinity | Ki: 74 nM | [9] |

| Ketone of compound 1 (2) | NMDA Receptor | Binding affinity | Ki: 64 nM | [9] |

Table 4: DNA Gyrase Inhibition

| Compound ID/Description | Target Enzyme | Assay | Activity (IC50) | Reference |

| 844-TFM | M. abscessus DNA gyrase | Supercoiling inhibition | 1.5 µM | [1] |

| 5n | M. abscessus DNA gyrase | Supercoiling inhibition | 3.12 µM | [1] |

| 5m | M. abscessus DNA gyrase | Supercoiling inhibition | 6 µM | [1] |

| 8a | E. coli DNA gyrase A | Supercoiling inhibition | - | [10] |

| 8d | E. coli DNA gyrase A | Supercoiling inhibition | - | [10] |

| 4f | E. coli gyrase A | Supercoiling inhibition | 5.53 µg/mL | [11] |

| 6a | E. coli gyrase A | Supercoiling inhibition | 14.05 µg/mL | [11] |

| Piperidine-4-carboxamides (P4Cs) | M. abscessus DNA gyrase | Supercoiling inhibition | IC50 of 844-TFM: 1.9 µM | [12] |

Table 5: PPARα/γ Agonist Activity

| Compound ID/Description | Target | Assay | Activity (EC50) | Reference |

| (S)-10 | PPARα | Transactivation | 17 nM | [13] |

| (S)-10 | PPARδ | Transactivation | 23 nM | [13] |

| Compound 12 | PPARγ | Coactivator recruitment | 1.96 nM | [14] |

| Compound 15 | PPARγ | Coactivator recruitment | 32.3 nM | [14] |

Table 6: Monoamine Reuptake Inhibition

| Compound ID/Description | Target | Assay | Activity (IC50) | Reference |

| 4-benzylpiperidine carboxamides (general) | SERT, NET, DAT | Reuptake inhibition | Varying degrees of inhibition | [15] |

| 8f | DAT | Reuptake inhibition | - | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific laboratory conditions and the properties of the test compounds.

Antimicrobial Susceptibility Testing

2.1.1. Kirby-Bauer Disc Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Materials: Mueller-Hinton agar (MHA) plates, sterile paper discs (6 mm), bacterial culture, sterile swabs, incubator, calipers.

-

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.

-

Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

2.1.2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.

-

Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial culture, serial dilutions of the test compound, incubator, plate reader (optional).

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Receptor and Transporter Binding Assays

2.2.1. GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA by GABA transporters (GATs).

-

Materials: Cells expressing the GAT of interest (e.g., HEK293 cells), [³H]GABA, scintillation fluid, test compounds, appropriate buffers, filtration apparatus.

-

Procedure:

-

Incubate the cells with various concentrations of the test compound.

-

Add a fixed concentration of [³H]GABA and incubate to allow for uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of radioactivity retained by the cells using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

-

2.2.2. NMDA Receptor Binding Assay

This assay determines the affinity of a compound for the NMDA receptor.

-

Materials: Rat brain membranes, radiolabeled NMDA receptor antagonist (e.g., [³H]CGS-19755), test compounds, appropriate buffers, filtration apparatus.

-

Procedure:

-

Incubate the brain membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters.

-

Determine the IC50 value of the test compound, which can then be converted to a Ki value.

-

2.2.3. Monoamine Reuptake Inhibition Assay

This assay is used to assess the inhibitory activity of compounds on serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

-

Materials: Cells expressing the respective transporters, radiolabeled monoamines (e.g., [³H]serotonin, [³H]norepinephrine, [³H]dopamine), test compounds, appropriate buffers, filtration apparatus.

-

Procedure:

-

Pre-incubate the cells with various concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled monoamine.

-

After a defined incubation period, terminate the uptake by filtration and washing.

-

Quantify the radioactivity in the cells.

-

Calculate the IC50 values for the inhibition of each transporter.

-

Enzyme Inhibition Assays

2.3.1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Materials: Purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, assay buffer, test compounds, agarose gel electrophoresis equipment.

-

Procedure:

-

Incubate the relaxed plasmid DNA with DNA gyrase and ATP in the presence of varying concentrations of the test compound.

-

Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

-

Quantify the band intensities to determine the IC50 value.

-

Gene Expression Assays

2.4.1. PPARα/γ Agonist Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate PPARα or PPARγ.

-

Materials: Mammalian cells (e.g., HEK293), expression vectors for the PPAR ligand-binding domain fused to a DNA-binding domain, a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter, transfection reagents, test compounds, luminometer.

-

Procedure:

-

Co-transfect the cells with the expression and reporter plasmids.

-

Treat the transfected cells with various concentrations of the test compound.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates activation of the PPAR.

-

Determine the EC50 value for the compound.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of substituted piperidine-4-carboxylic acids.

Signaling Pathway Diagrams

Caption: GABAergic synapse signaling pathway.

Caption: DNA gyrase inhibition mechanism.

Caption: PPAR signaling pathway.

Caption: Monoamine reuptake inhibition.

Experimental Workflow Diagrams

Caption: Broth microdilution MIC workflow.

Caption: Receptor binding assay workflow.

Conclusion

Substituted piperidine-4-carboxylic acids represent a privileged scaffold in drug discovery, offering a remarkable degree of chemical diversity and a broad range of biological activities. The data and protocols presented in this guide highlight their potential as antimicrobial agents, modulators of CNS targets, and regulators of metabolic pathways. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The provided experimental methodologies and workflow diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of new piperidine-4-carboxylic acid derivatives.

References

- 1. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]

- 15. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

An In-depth Technical Guide on the Spectroscopic Data of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 310.4 g/mol | --INVALID-LINK--[1] |

| CAS Number | 85098-64-2 | --INVALID-LINK--[2] |

| IUPAC Name | 4-anilino-1-benzylpiperidine-4-carboxylic acid | --INVALID-LINK--[1] |

Spectroscopic Data

A complete, experimentally verified spectroscopic dataset for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is not publicly available. The following sections present predicted data for the target molecule and experimental data for closely related compounds to serve as a reference.

Mass Spectrometry (MS)

Predicted Data for this compound

The mass spectrum of the title compound is expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted m/z values for various adducts are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 311.1754 |

| [M+Na]⁺ | 333.1573 |

| [M-H]⁻ | 309.1608 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

The methyl ester of the title compound is a close structural analog. While the full spectrum is proprietary, its availability in spectral databases has been noted.[3] The key difference in the ¹H NMR spectrum would be the presence of a singlet around 3.7 ppm for the methyl ester protons, and the absence of the carboxylic acid proton signal. In the ¹³C NMR spectrum, the carbonyl carbon of the ester would appear around 170-175 ppm, and the methoxy carbon would be observed around 50-55 ppm.

Reference Data: 1-Benzyl-4-piperidone (Starting Material)

The ¹H NMR spectrum of the common starting material, 1-benzyl-4-piperidone, is available and provides reference chemical shifts for the benzyl and piperidine protons.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2-7.4 | m |

| Benzyl-CH₂ | 3.6 | s |

| Piperidine-H (axial) | 2.8 | t |

| Piperidine-H (equatorial) | 2.5 | t |

Note: 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet. Data is representative and may vary based on solvent and instrument.[4]

Infrared (IR) Spectroscopy

Expected Absorptions for this compound

Based on its functional groups, the IR spectrum of the title compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C Bending | 1450-1600 | Medium |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process starting from 1-benzyl-4-piperidone. The following is a representative synthetic route.[5]

Step 1: Formation of the α-aminonitrile

-

To a solution of 1-benzyl-4-piperidone in a suitable solvent such as acetic acid, add aniline.

-

Stir the mixture at room temperature to form the corresponding imine.

-

Add a solution of potassium cyanide or sodium cyanide in water dropwise to the reaction mixture.

-

Continue stirring for several hours until the reaction is complete, monitoring by TLC.

-

Extract the product with an organic solvent and purify to obtain 1-benzyl-4-cyano-4-(phenylamino)piperidine.

Step 2: Hydrolysis of the nitrile to the carboxylic acid

-

Suspend the α-aminonitrile in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonia) to a pH of 5-7 to precipitate the product.[5]

-

Filter the solid, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the signals in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

-